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molecular formula C12H23NO2 B8585565 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- CAS No. 36793-28-9

1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl-

Cat. No. B8585565
M. Wt: 213.32 g/mol
InChI Key: YQJVAPGBVMMAJF-UHFFFAOYSA-N
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Patent
US07390930B2

Procedure details

Use of Phosphoric Acid 77 g of triacetonamine were initially charged in 240 g of toluene together with 47 g of ethylene glycol. Subsequently, sufficient phosphoric acid (63 g) was added that the reaction mixture showed an acidic pH (≦2) when tested with a moistened indicator paper. The reaction mixture was heated to reflux temperature and water of reaction formed was removed on a water separator. After approx. 3 hours, there was less than 10% of the desired product according to the gas chromatogram. Instead, a plurality of secondary components had formed which were not investigated further.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7]1([CH3:16])[NH:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:9](=[O:10])[CH2:8]1.[CH2:17]([OH:20])[CH2:18]O.O.[C:22]1(C)C=CC=CC=1>>[CH3:6][C:7]1([CH3:16])[NH:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:9]2([O:20][CH2:17][CH2:18][CH2:22][O:10]2)[CH2:8]1

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Name
Quantity
47 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
240 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was removed on a water separator
CUSTOM
Type
CUSTOM
Details
Instead, a plurality of secondary components had formed which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(CC2(OCCCO2)CC(N1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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